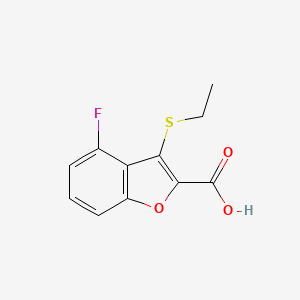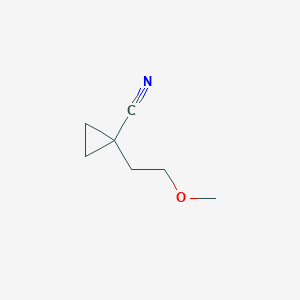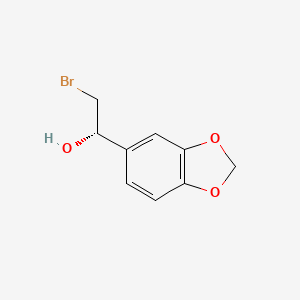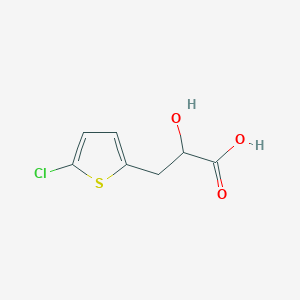
8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 4-chlorophenyl group at the 8-position, a trifluoromethyl group at the 7-position, and a carboxylic acid group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an aniline derivative, cyclization reactions such as the Skraup synthesis can be employed to form the quinoline core.
Introduction of Substituents: The 4-chlorophenyl and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using Grignard reagents or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl and chlorophenyl groups might enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Quinoline-6-carboxylic acid: Lacks the 4-chlorophenyl and trifluoromethyl groups.
8-Phenylquinoline-6-carboxylic acid: Similar structure but without the trifluoromethyl group.
7-Trifluoromethylquinoline-6-carboxylic acid: Lacks the 4-chlorophenyl group.
Uniqueness
8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to the presence of both the 4-chlorophenyl and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities.
特性
分子式 |
C17H9ClF3NO2 |
|---|---|
分子量 |
351.7 g/mol |
IUPAC名 |
8-(4-chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H9ClF3NO2/c18-11-5-3-9(4-6-11)13-14(17(19,20)21)12(16(23)24)8-10-2-1-7-22-15(10)13/h1-8H,(H,23,24) |
InChIキー |
FRPYSMXEVHJBSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(C(=C2N=C1)C3=CC=C(C=C3)Cl)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)



![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)


![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)

![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)
